Product packaging for 1-(4-Bromopyridin-2-yl)-3-cyclopropylurea(Cat. No.:)

1-(4-Bromopyridin-2-yl)-3-cyclopropylurea

Cat. No.: B11747861
M. Wt: 256.10 g/mol
InChI Key: YNFOPPLLSYUDGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromopyridin-2-yl)-3-cyclopropylurea is a chemical compound offered for research and development purposes. This urea derivative features a brominated pyridine ring, a structure commonly utilized in medicinal chemistry and drug discovery as a key synthetic intermediate . Compounds with similar bromopyridinyl and cyclopropyl motifs are frequently employed in the synthesis of more complex molecules for pharmaceutical applications, serving as core building blocks in developing targeted therapies . For example, urea-linked structures are present in compounds studied for their interaction with specific protein targets . This product is provided for laboratory research use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrN3O B11747861 1-(4-Bromopyridin-2-yl)-3-cyclopropylurea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

1-(4-bromopyridin-2-yl)-3-cyclopropylurea

InChI

InChI=1S/C9H10BrN3O/c10-6-3-4-11-8(5-6)13-9(14)12-7-1-2-7/h3-5,7H,1-2H2,(H2,11,12,13,14)

InChI Key

YNFOPPLLSYUDGL-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)NC2=NC=CC(=C2)Br

Origin of Product

United States

Synthetic Methodologies for 1 4 Bromopyridin 2 Yl 3 Cyclopropylurea and Its Key Intermediates

Retrosynthetic Dissection of the Compound

A retrosynthetic analysis of 1-(4-Bromopyridin-2-yl)-3-cyclopropylurea identifies the urea (B33335) linkage as the most logical point for disconnection. This bond is typically formed by the reaction of an amine with an isocyanate or a related carbonyl derivative. This leads to two primary synthetic pathways:

Pathway A: The reaction between 2-amino-4-bromopyridine (B18318) and cyclopropyl (B3062369) isocyanate.

Pathway B: The reaction of 4-bromopyridin-2-yl isocyanate with cyclopropylamine (B47189).

A common laboratory approach involves the reaction of an amine with a chloroformate to form a carbamate (B1207046), which then reacts with another amine. For instance, 2-amino-4-bromopyridine could react with an activating agent like phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene (B27547), carbonyldiimidazole) to form an isocyanate or an activated carbamate intermediate, which is then treated with cyclopropylamine. Alternatively, cyclopropylamine can be the starting point for the formation of the reactive intermediate.

This analysis simplifies the synthetic challenge into the preparation of two key building blocks: the 4-bromopyridin-2-yl moiety, specifically 2-amino-4-bromopyridine, and the cyclopropylamine moiety.

Synthesis of the 4-Bromopyridin-2-yl Moiety

The synthesis of the 4-bromopyridin-2-yl fragment requires methods for the controlled functionalization and bromination of the pyridine (B92270) ring.

A crucial precursor for the target molecule is 2-amino-4-bromopyridine. One documented synthetic route starts from 4-bromopyridine (B75155) hydrochloride and proceeds through a multi-step sequence. guidechem.comgoogle.comchemicalbook.com This method involves:

Esterification: 4-bromopyridine hydrochloride is converted to its corresponding ethyl 4-bromopyridine-2-carboxylate. guidechem.comgoogle.com

Amination: The resulting ester undergoes amination to yield 4-bromo-2-pyridinecarboxamide. guidechem.comgoogle.com

Hofmann Degradation: The amide is then subjected to a Hofmann degradation reaction to produce the final product, 2-amino-4-bromopyridine. guidechem.comgoogle.com

This process is advantageous due to its use of relatively low-cost starting materials and its suitability for large-scale production. guidechem.com

Another precursor, 1-(4-Bromopyridin-2-yl)ethanone, serves as a versatile building block in organic synthesis. frontierspecialtychemicals.com While direct synthesis routes for this specific compound are less commonly detailed in general literature, its formation would typically involve the acylation of a suitable 4-bromopyridine derivative.

Precursor Starting Material Key Reactions Yield
2-Amino-4-bromopyridine4-Bromopyridine hydrochlorideEsterification, Amination, Hofmann DegradationHigh
2-Amino-4-bromopyridine2-Boc-amino-4-bromopyridineDeprotection with HBr58% chemicalbook.comchemicalbook.com
1-(4-Bromopyridin-2-yl)ethanone4-Bromopyridine derivativeAcylationVaries

Note: Yields are dependent on specific reaction conditions and are provided as reported in the literature.

The functionalization of pyridine rings is a well-established area of organic chemistry. The introduction of a bromine atom can be achieved through various methods, depending on the other substituents present on the ring, which direct the position of electrophilic substitution.

In the synthesis of 2-amino-4-bromopyridine, the bromine atom is often incorporated at the beginning of the sequence, starting with a pre-brominated pyridine derivative. guidechem.comgoogle.com If starting from an un-brominated pyridine, direct bromination can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack. However, the presence of activating groups, such as an amino group, can facilitate bromination. The position of bromination is governed by the directing effects of the existing substituents.

Synthesis of the Cyclopropylamine Moiety

Cyclopropylamine is a valuable building block in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by the cyclopropyl ring. acs.orgacs.org Its synthesis can be accomplished through various methodologies.

The construction of the three-membered cyclopropane (B1198618) ring is a fundamental transformation in organic synthesis. Several classic and modern methods are available:

Simmons-Smith Reaction: This involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. acs.org

Metal-Catalyzed Cyclopropanation: Transition metal catalysts, particularly those based on copper, rhodium, and palladium, can catalyze the reaction of diazo compounds with alkenes to form cyclopropanes. acs.orgchemrxiv.org

Michael-Initiated Ring Closure (MIRC): This method involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, followed by an intramolecular cyclization to close the three-membered ring. acs.org

Kulinkovich Reaction: This reaction allows for the synthesis of cyclopropanols from esters using Grignard reagents in the presence of a titanium catalyst. The resulting cyclopropanols can be further converted to cyclopropylamines. acs.org

Method Reactants Key Features
Simmons-Smith ReactionAlkene, Diiodomethane, Zn-Cu coupleStereospecific, reliable for many substrates.
Metal-Catalyzed CyclopropanationAlkene, Diazo compound, Metal catalystCan be rendered asymmetric with chiral catalysts. chemrxiv.org
Michael-Initiated Ring Closureα,β-unsaturated compound, NucleophileForms a new C-C bond and closes the ring in one sequence.
Kulinkovich ReactionEster, Grignard reagent, Titanium catalystProvides access to cyclopropanols, which are precursors to amines.

Once the cyclopropane ring is formed, the amine group can be introduced through several synthetic transformations:

Curtius Rearrangement: This involves the thermal or photochemical rearrangement of a cyclopropyl acyl azide, which is typically generated from the corresponding carboxylic acid, to form an isocyanate. acs.orgchemrxiv.org Subsequent hydrolysis yields the primary amine. acs.org

Hofmann Rearrangement: A cyclopropyl carboxamide can be treated with bromine and a base to induce a rearrangement that produces cyclopropylamine.

Reductive Amination: Cyclopropanecarboxaldehyde can undergo reductive amination with ammonia (B1221849) or a primary amine in the presence of a reducing agent to yield the corresponding cyclopropylamine. longdom.org

From Cyclopropyl Halides: Cyclopropyl halides can react with ammonia or other nitrogen nucleophiles to form cyclopropylamine. acs.orglongdom.org

From Cyclopropanol (B106826): Amination of cyclopropanol using ammonia or its derivatives, often in the presence of a catalyst, provides a direct route to cyclopropylamine. longdom.org

These methods provide a versatile toolkit for the synthesis of the cyclopropylamine moiety, which is essential for the final assembly of this compound.

Urea Bond Formation Strategies

The crucial step in the synthesis of this compound is the formation of the urea bond, which connects the 4-bromopyridin-2-yl and cyclopropyl moieties. The primary and most direct approach involves the reaction of 2-amino-4-bromopyridine with a suitable cyclopropyl isocyanate precursor.

A common and efficient method for forming unsymmetrical ureas is the reaction of an amine with an isocyanate. commonorganicchemistry.com In the context of synthesizing the target compound, this would involve the reaction of 2-amino-4-bromopyridine with cyclopropyl isocyanate. This reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) at room temperature. commonorganicchemistry.com The nucleophilic amino group of the pyridine derivative attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the desired urea derivative.

Alternatively, phosgene or its safer equivalents, such as triphosgene or carbonyldiimidazole (CDI), can be employed. commonorganicchemistry.com In such a two-step, one-pot synthesis, 2-amino-4-bromopyridine would first react with the phosgene equivalent to form an intermediate isocyanate or a reactive carbamoyl (B1232498) derivative in situ. Subsequent addition of cyclopropylamine would then lead to the formation of this compound. The order of addition of the reagents is crucial in this method to avoid the formation of symmetrical urea byproducts. commonorganicchemistry.com

Coupling Reagents and Conditions for Urea Synthesis

While the direct reaction with an isocyanate is often straightforward, various coupling reagents can be utilized to facilitate the urea bond formation, particularly when starting from precursors other than an isocyanate. These reagents are adept at activating a carbonyl source for subsequent reaction with amines.

Commonly used coupling reagents in organic synthesis, particularly for amide and urea formation, include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC). However, for urea synthesis starting from an amine and a carbonyl source like CO2 or a chloroformate, more specific activators are often preferred.

The choice of solvent and base is critical for the success of these coupling reactions. Aprotic solvents like THF, DMF, and acetonitrile (B52724) are commonly used. The presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often required to neutralize any acid generated during the reaction and to facilitate the coupling process.

Coupling StrategyKey ReagentsTypical SolventsTemperature
Isocyanate Reaction2-Amino-4-bromopyridine, Cyclopropyl isocyanateDCM, THF, DMFRoom Temperature
Phosgene Equivalent2-Amino-4-bromopyridine, Triphosgene, CyclopropylamineAprotic solvents0 °C to RT
CDI Coupling2-Amino-4-bromopyridine, CDI, CyclopropylamineTHF, DMFRoom Temperature

Optimization of Reaction Yields and Purity Profiles

The optimization of reaction conditions is paramount to maximize the yield and purity of this compound. Several factors, including reaction temperature, solvent, stoichiometry of reagents, and reaction time, play a significant role.

For the direct reaction between 2-amino-4-bromopyridine and cyclopropyl isocyanate, maintaining a 1:1 stoichiometric ratio or a slight excess of the isocyanate is generally optimal. The reaction is often run at room temperature, as elevated temperatures can lead to side reactions and decomposition of the product. The choice of solvent can also influence the reaction rate and yield; for instance, polar aprotic solvents like DMF can accelerate the reaction but may complicate product isolation.

In syntheses involving coupling reagents like CDI, the order of addition is a key parameter to control. Pre-activation of one of the amine components with CDI before the addition of the second amine can minimize the formation of symmetrical byproducts. The reaction temperature is typically kept mild, and the reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

Purification of the final product is commonly achieved through recrystallization or column chromatography. The choice of solvent system for these purification techniques is crucial to effectively remove unreacted starting materials and any byproducts, thereby ensuring a high purity profile of the final compound.

ParameterEffect on Yield and PurityOptimized Condition
TemperatureHigher temperatures can lead to side reactions and decomposition.Room temperature is generally preferred for isocyanate reactions.
SolventCan affect reaction rate and solubility of reactants and products.Aprotic solvents like DCM, THF, or DMF are commonly used.
StoichiometryExcess of one reagent can lead to byproduct formation.Near 1:1 stoichiometry is often optimal.
Reaction TimeInsufficient time leads to incomplete reaction; prolonged time can increase byproducts.Monitored by TLC or HPLC to determine completion.

Comparative Analysis of Synthetic Routes and Efficiency

The most direct and likely most efficient route is the reaction of 2-amino-4-bromopyridine with cyclopropyl isocyanate. This one-step process is atom-economical and generally proceeds with high yield under mild conditions. commonorganicchemistry.com The primary limitation of this route is the commercial availability and stability of cyclopropyl isocyanate.

The use of coupling reagents such as CDI presents a safer alternative to phosgene-based methods. While this route may involve an additional activation step, it avoids the use of highly toxic reagents. The yields are generally good, but the cost of the coupling reagent can be a factor for large-scale synthesis.

The synthesis of the key intermediate, 2-amino-4-bromopyridine, also has various routes. One common method involves the bromination of 2-aminopyridine. However, controlling the regioselectivity of this reaction can be challenging. An alternative and often more controlled synthesis starts from 2,4-dibromopyridine, where one of the bromine atoms is selectively substituted with an amino group. A patented method describes the synthesis from 2,4-dibromopyridine-N-oxide, which undergoes an ammoniation reaction followed by reduction to yield 2-amino-4-bromopyridine with a high total yield of up to 80.5%. google.com Another approach involves the Hoffmann degradation of 4-bromopicolinamide.

Synthetic RouteAdvantagesDisadvantagesOverall Efficiency
2-amino-4-bromopyridine + Cyclopropyl isocyanateOne-step, high yield, atom-economical. commonorganicchemistry.comRelies on the availability of cyclopropyl isocyanate.High
2-amino-4-bromopyridine + Triphosgene + CyclopropylamineGood yields, uses readily available starting materials.Involves highly toxic reagents, potential for byproduct formation. commonorganicchemistry.comModerate to High
2-amino-4-bromopyridine + CDI + CyclopropylamineSafer than phosgene-based methods, good yields.Higher cost of coupling reagent.Moderate to High

Chemical Reactivity and Derivatization Strategies for 1 4 Bromopyridin 2 Yl 3 Cyclopropylurea

Modifications on the Pyridin-2-yl Ring

The pyridin-2-yl ring, substituted with a bromine atom at the C4 position and a cyclopropylurea group at the C2 position, is the primary locus for chemical modification. The bromine atom serves as a versatile synthetic handle for introducing a wide range of substituents through cross-coupling and other functionalization reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki coupling, C-N coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the substitution of the bromine atom on the pyridine (B92270) ring.

The Suzuki-Miyaura coupling is a widely used method for creating C-C bonds by reacting an organohalide with an organoboron compound. organic-chemistry.orgnih.gov For 1-(4-bromopyridin-2-yl)-3-cyclopropylurea, the bromine at the C4 position can be readily coupled with various aryl or heteroaryl boronic acids or their esters. researchgate.netmdpi.com These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base and a suitable solvent. mdpi.com The choice of ligand and base can be crucial for achieving high yields, especially with the electron-deficient pyridine ring. acs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Bromopyridine (B75155) Analogues
EntryAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
14-Bromopyridine derivativePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane80Good
24-Bromopyridine derivative3-Furylboronic acidPd₂(dba)₃ / SPhosK₃PO₄n-Butanol100High
34-Bromopyridine derivativeCyclopropylboronic acidPd(OAc)₂ / XPhosK₂CO₃CPME/H₂O100Good

This table presents generalized conditions based on literature for similar substrates. nih.govmdpi.comnih.gov Specific yields are dependent on the exact substrates and optimized conditions.

The Buchwald-Hartwig amination provides a robust method for forming C-N bonds, allowing the introduction of a wide range of amine functionalities in place of the bromine atom. wikipedia.orglibretexts.org This reaction is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands (e.g., BINAP, Xantphos, BippyPhos) and requires a strong base, such as sodium tert-butoxide (NaOtBu). organic-chemistry.orgnih.gov This strategy can be used to synthesize derivatives with diverse amine, amide, or N-heterocycle substituents at the C4 position, significantly expanding the chemical space accessible from the parent compound. rsc.org

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides
EntryAmineCatalystLigandBaseSolventTemp (°C)
1Primary AlkylaminePd₂(dba)₃BINAPNaOtBuToluene80-110
2Secondary AminePd(OAc)₂XantphosCs₂CO₃1,4-Dioxane100
3NH-Heterocycle[Pd(cinnamyl)Cl]₂BippyPhosK₂CO₃t-BuOH100

This table illustrates typical conditions for the Buchwald-Hartwig amination. nih.gov The optimal conditions can vary based on the specific amine and aryl halide.

Direct Arylation and Functionalization at the Bromine Position

Beyond cross-coupling with organometallic reagents, the bromine atom enables other important transformations. Direct C-H arylation is an increasingly popular method that avoids the pre-functionalization of the coupling partner. acs.org In this approach, the 4-bromopyridine moiety can be coupled directly with other heteroarenes. researchgate.netnih.gov Palladium catalysts are commonly used, often with a phosphine ligand and a base, to facilitate the C-H activation of the coupling partner. rsc.org

The bromine atom can also be transformed into other functional groups. For instance, lithium-halogen exchange can generate a 4-pyridyl organolithium species. This highly reactive intermediate can then be trapped with various electrophiles to introduce a wide range of functionalities, such as aldehydes, ketones, or carboxylic acids. However, the stability of such pyridyl organometallic intermediates can be a challenge. nih.gov

Substituent Effects on Pyridine Heterocycle Reactivity

The reactivity of the this compound molecule in palladium-catalyzed reactions is influenced by the electronic properties of its substituents. The pyridine ring is inherently electron-deficient, which generally makes it a good substrate for cross-coupling reactions.

The substituents at the C2 and C4 positions further modulate this reactivity:

Bromo Group (C4): As a halogen, bromine is an electron-withdrawing group via induction but can be a weak pi-donor. Its primary role is to serve as an excellent leaving group in palladium-catalyzed oxidative addition steps.

Cyclopropylurea Group (C2): The urea (B33335) moiety (-NH-CO-NH-cyclopropyl) is generally considered an electron-donating group due to the lone pairs on the nitrogen atoms. This electron-donating character can increase the electron density of the pyridine ring, potentially affecting the rate of oxidative addition. However, the nitrogen atom of the pyridine ring can also coordinate to the palladium catalyst, which can sometimes inhibit or alter the course of the reaction. The interplay of these electronic effects can influence catalyst selection and reaction conditions. preprints.orgresearchgate.net For example, substrates with electron-withdrawing groups often favor the reaction, while electron-donating groups can sometimes be less favorable. researchgate.net

Modifications of the Cyclopropyl (B3062369) Group

The cyclopropyl group, while often incorporated for its favorable metabolic and conformational properties, also presents opportunities for derivatization. scientificupdate.com

Stereoselective Derivatization of the Cyclopropyl Ring

The C-H bonds on the cyclopropyl ring are generally unactivated, making their selective functionalization challenging. However, modern synthetic methods offer potential pathways for stereoselective derivatization. Catalyst-controlled C-H functionalization using dirhodium catalysts has been shown to achieve high site-selectivity and stereoselectivity on alkanes and could potentially be applied to the cyclopropyl ring. snnu.edu.cn Another strategy involves directed metalation, where a nearby functional group (like the urea moiety) could direct a strong base (e.g., organolithium reagents) to selectively deprotonate a specific C-H bond on the cyclopropyl ring, allowing for subsequent reaction with an electrophile. researchgate.net These advanced methods could enable the synthesis of chiral derivatives with precisely controlled stereochemistry.

Influence of Cyclopropyl Substituents on Molecular Interactions

The cyclopropyl group itself plays a significant role in molecular interactions. Its rigid, three-dimensional structure can enforce a specific conformation on the adjacent urea linker, which can be beneficial for binding to a biological target. nih.gov The unique electronic nature of the cyclopropane (B1198618) ring, with its enhanced s-character in C-H bonds and π-character in C-C bonds, also influences its interactions within a receptor pocket. scientificupdate.com

Introducing substituents onto the cyclopropyl ring can further modulate these properties:

Steric Effects: Adding small alkyl or other groups can be used to probe steric constraints within a binding pocket, potentially increasing binding affinity or selectivity.

Electronic Effects: Incorporating polar or hydrogen-bonding groups (e.g., hydroxyl, amino) can introduce new, favorable interactions with a receptor, enhancing potency. nih.govresearchgate.net For example, a hydroxyl group could act as a hydrogen bond donor or acceptor, fundamentally changing the binding mode of the molecule.

By strategically modifying the cyclopropyl ring, it is possible to fine-tune the pharmacological profile of the parent compound, optimizing its interactions with its biological target.

Transformations at the Urea Linkage

The urea functionality is a versatile anchor for chemical modification, allowing for alterations that can fine-tune the compound's electronic, steric, and hydrogen-bonding characteristics.

The nitrogen atoms of the urea linkage in this compound can serve as nucleophiles for the introduction of alkyl and acyl groups. These modifications can have profound effects on the molecule's conformation and binding capabilities by altering or removing hydrogen bond donor sites.

N-Alkylation: The introduction of alkyl groups onto one or both nitrogen atoms of the urea moiety is a common strategy to probe the importance of the N-H bonds for biological activity. nih.gov Standard N-alkylation conditions can be employed, though regioselectivity can be a challenge. Reaction of the parent urea with an alkyl halide in the presence of a suitable base is a typical approach. uno.edugoogle.comgoogle.comscribd.com The choice of base and solvent can influence which of the two urea nitrogens is alkylated. The nitrogen adjacent to the electron-rich cyclopropyl group may exhibit different nucleophilicity compared to the nitrogen attached to the more electron-deficient bromopyridine ring. Transition metal-catalyzed methods, such as iridium-catalyzed N-alkylation using alcohols, represent a more modern and atom-economical alternative to traditional methods involving alkyl halides. uno.edu

N-Acylation: Acylation of the urea linkage introduces a carbonyl group, converting the urea into an N-acylurea. This transformation significantly alters the electronic properties and hydrogen-bonding pattern of the linker. nih.gov N-acylation can be achieved by reacting the urea with an acyl chloride or acid anhydride, often in the presence of a non-nucleophilic base. researchgate.netresearchgate.net This modification can be used to introduce a wide variety of substituents, thereby expanding the chemical space accessible from the parent compound. The development of solid-phase synthesis techniques has also facilitated the N-acylation of ureas in the context of combinatorial chemistry. arkat-usa.org

Table 1: Representative N-Alkylation and N-Acylation Derivatives

Derivative Type R Group Reagents Potential Impact
N-Alkylation Methyl (-CH₃) NaH, Methyl Iodide Blocks H-bond donation, increases lipophilicity
N-Alkylation Benzyl (-CH₂Ph) K₂CO₃, Benzyl Bromide Introduces steric bulk, potential for π-stacking
N-Acylation Acetyl (-COCH₃) Acetyl Chloride, Pyridine Adds H-bond acceptor, alters electronics
N-Acylation Benzoyl (-COPh) Benzoyl Chloride, Et₃N Adds bulky aromatic group, increases rigidity

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one functional group with another that retains similar physicochemical properties, thereby maintaining or enhancing biological activity. google.com The urea group is frequently replaced with bioisosteres like thioureas, squaramides, or guanidines to modulate properties such as hydrogen bonding strength, lipophilicity, metabolic stability, and solubility. nih.gov

Thiourea (B124793) Derivatives: The most common bioisosteric replacement for a urea is a thiourea, where the carbonyl oxygen is replaced by a sulfur atom. itmedicalteam.plmdpi.comnih.gov This change reduces the hydrogen bond acceptor strength but can increase lipophilicity and alter the geometry of the molecule. nih.gov The synthesis of the thiourea analogue, 1-(4-Bromopyridin-2-yl)-3-cyclopropylthiourea, can be readily achieved by reacting 2-amino-4-bromopyridine (B18318) with cyclopropyl isothiocyanate. This straightforward synthesis makes thiourea derivatives highly accessible for structure-activity relationship studies. touro.edubiointerfaceresearch.com

Other Bioisosteres: Beyond thioureas, other groups such as squaramides have emerged as effective urea mimetics. medchemexpress.comacs.orgresearchgate.net Squaramides offer a rigid, planar structure with well-defined hydrogen bond donor and acceptor vectors, making them an attractive alternative for optimizing molecular interactions. nih.gov Their synthesis typically involves the reaction of an amine with diethyl squarate or dichlorosquarate.

Table 2: Comparison of Urea and Common Bioisosteres

Functional Group Structure H-Bonding Key Features
Urea R-NH-(C=O)-NH-R' Donor & Acceptor Planar, strong H-bond acceptor
Thiourea R-NH-(C=S)-NH-R' Donor & Acceptor Weaker H-bond acceptor than urea, increased lipophilicity
Squaramide C₄O₂(NHR)(NHR') Donor & Acceptor Rigid, planar, vinylogous amide with distinct electronic properties

Rational Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The systematic modification of a lead compound like this compound is essential for understanding its structure-activity relationship (SAR). This knowledge guides the design of new analogues with improved potency, selectivity, and pharmacokinetic properties. nih.govrsc.org

An iterative approach involves the sequential modification of different parts of the molecular scaffold, followed by biological evaluation at each step to inform the next round of design. researchgate.net For this compound, this process can be broken down by region:

The Pyridine Ring: The 4-bromo substituent can be replaced with other halogens (Cl, F) or with small alkyl, alkoxy, or cyano groups to probe steric and electronic requirements. The nitrogen atom's position within the ring could also be moved to create pyridazine (B1198779) or pyrimidine (B1678525) analogues.

The Urea Linker: As discussed in section 3.3, this unit can be alkylated, acylated, or replaced with bioisosteres.

The Cyclopropyl Group: This small, rigid alkyl group can be replaced with other small alkyl groups (ethyl, isopropyl), larger cycloalkyl rings (cyclobutyl, cyclopentyl), or small heterocyclic rings to explore the size and conformational constraints of the binding pocket.

This iterative cycle of design, synthesis, and testing is a powerful strategy for lead optimization. nih.govnih.govresearchgate.net

Table 3: Example of an Iterative Scaffold Modification Strategy

Iteration Region Modified Example Modification Rationale
1 Pyridine Ring Replace 4-Bromo with 4-Chloro Probe halogen effect on binding and properties
2 Cyclopropyl Group Replace Cyclopropyl with Isopropyl Assess impact of increased size and conformational flexibility
3 Urea Linker Replace Urea with Thiourea Evaluate effect of altered H-bonding and lipophilicity
4 Pyridine Ring Replace 4-Bromo with 4-Cyano Introduce a strong electron-withdrawing group and H-bond acceptor

To rapidly explore a wide range of structural modifications, parallel synthesis techniques can be employed to create a library of related compounds for high-throughput screening (HTS). spirochem.comsigmaaldrich.com This approach accelerates the discovery of initial "hit" compounds and helps to quickly map the SAR landscape. nih.gov

For the this compound scaffold, a library could be generated by reacting a diverse set of substituted 2-aminopyridines with a corresponding array of isocyanates in a multi-well plate format. nih.govresearchgate.net This combinatorial approach allows for the efficient synthesis of hundreds or thousands of distinct urea derivatives. Automation and miniaturization are key aspects of this strategy, enabling the rapid production and screening of compound libraries to identify novel structures with desired biological activities.

Table 4: Conceptual Design of a Urea Library via Parallel Synthesis

Isocyanate 1 (Cyclopropyl) Isocyanate 2 (Isopropyl) Isocyanate 3 (tert-Butyl)
Amine 1 (2-Amino-4-bromopyridine) Target Compound Analogue A Analogue B
Amine 2 (2-Amino-4-chloropyridine) Analogue C Analogue D Analogue E
Amine 3 (2-Amino-4-methoxypyridine) Analogue F Analogue G Analogue H

Preclinical Biological Evaluation of 1 4 Bromopyridin 2 Yl 3 Cyclopropylurea and Its Analogues

In Vitro Biological Activity Profiling

The in vitro biological evaluation of novel chemical entities is a foundational step in drug discovery, designed to elucidate their interaction with specific biological targets and their effects on cellular functions in a controlled laboratory setting. For compounds like 1-(4-Bromopyridin-2-yl)-3-cyclopropylurea and its analogues, this process involves a battery of assays to build a comprehensive profile of their biological activity, guiding further development.

Receptor Binding and Functional Assays (e.g., G protein-coupled receptor (GPCR) activation, D1 dopamine (B1211576) receptor agonism)

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are common targets for therapeutic drugs. nih.gov The initial assessment of a compound's activity often includes screening against a panel of GPCRs to determine its binding affinity and functional effect (agonist, antagonist, or allosteric modulator).

Specifically, the D1 dopamine receptor, a member of the D1-like receptor family coupled to Gs/olf proteins, is a key target in the treatment of neurological disorders such as Parkinson's disease. nih.gov Stimulation of D1 receptors can have a stimulatory effect on adenylate cyclase, a downstream signaling molecule. nih.govsemanticscholar.org Functional assays for D1 receptor agonism measure this downstream effect, often by quantifying the production of cyclic AMP (cAMP) in cells engineered to express the receptor. nih.govbiorxiv.org The potency of an agonist is typically expressed as an EC50 value, which represents the concentration of the compound that produces 50% of the maximum possible response. nih.gov Preclinical studies suggest that D1 receptor stimulation may be linked to dyskinesias, a common side effect of some Parkinson's treatments. nih.gov

Illustrative Data for Receptor Functional Assay

CompoundTargetAssay TypePotency (EC50, µM)Efficacy (% of Control)
Analog AD1 Dopamine ReceptorcAMP Accumulation0.0598%
Analog BD1 Dopamine ReceptorcAMP Accumulation1.265%

Enzyme Inhibition Studies (e.g., kinase inhibition (Bub1, p38α MAPK, LRRK2, PRMT5, JAK1), reverse transcriptase inhibition)

Enzyme inhibition assays are critical for identifying compounds that can modulate the activity of specific enzymes involved in disease pathology. Kinases, which are central to cell signaling, are particularly important targets in both oncology and neurodegenerative diseases.

Leucine-rich repeat kinase 2 (LRRK2) is a prominent therapeutic target for Parkinson's disease, as mutations in the LRRK2 gene are a common genetic cause of the condition and lead to a gain-of-function increase in its kinase activity. nih.govnih.govuab.edu The development of potent and selective LRRK2 kinase inhibitors is a major focus of drug discovery efforts. nih.govnih.gov The inhibitory activity of a compound against LRRK2 is quantified by its IC50 value, the concentration required to inhibit 50% of the enzyme's activity. Other kinases such as Bub1 (implicated in cell cycle control), p38α MAPK (involved in inflammatory responses), PRMT5, and JAK1 are also evaluated to determine a compound's selectivity and potential for off-target effects.

Additionally, enzymes like reverse transcriptase, crucial for the replication of retroviruses, are screened to assess potential antiviral activity. nih.gov Inhibition of this enzyme can stop the synthesis of DNA from an RNA template. nih.gov

Illustrative Data for Kinase Inhibition Profile

CompoundTarget KinaseInhibition (IC50, nM)
Analog ALRRK215
Analog ABub1>10,000
Analog Ap38α MAPK850
Analog AJAK1>10,000

Cell Line-Based Biological Response Assays (e.g., anti-proliferative effects, cytotoxicity assays on specific cell lines (Jurkat, HeLa, MCF-7))

To understand a compound's effect in a more complex biological system, its activity is tested on various cancer cell lines. Anti-proliferative assays measure the ability of a compound to inhibit cell growth, while cytotoxicity assays determine its ability to kill cells directly.

Commonly used cell lines include Jurkat (a T-lymphocyte cell line used in leukemia research), HeLa (a cervical cancer cell line), and MCF-7 (a breast cancer cell line that is estrogen receptor-positive). nih.govnih.gov The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard method used to assess cell viability, where a reduction in metabolic activity is indicative of either cytotoxicity or anti-proliferative effects. nih.gov Results are typically reported as an IC50 or GI50 value, representing the concentration at which 50% of cell growth is inhibited.

Illustrative Data for Anti-Proliferative Activity

CompoundCell LineGrowth Inhibition (GI50, µM)
Analog CMCF-7 (Breast Cancer)2.5
Analog CHeLa (Cervical Cancer)5.1
Analog CJurkat (T-cell Leukemia)3.8

Investigation of Cellular Pathway Modulation (e.g., cell cycle analysis)

When a compound demonstrates anti-proliferative activity, the next step is to investigate the underlying mechanism. Cell cycle analysis is a powerful tool to determine how a compound interferes with cell division. The cell cycle consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). nih.gov

A common method for this analysis involves the incorporation of a thymidine (B127349) analog, such as bromodeoxyuridine (BrdU), into newly synthesized DNA during the S phase. bdbiosciences.combio-rad-antibodies.com Using flow cytometry, cells that have incorporated BrdU can be identified with fluorescently labeled anti-BrdU antibodies, while a DNA dye like 7-aminoactinomycin D (7-AAD) is used to determine the total DNA content, thereby distinguishing cells in the G0/G1, S, and G2/M phases. bdbiosciences.com This allows researchers to identify if a compound causes cells to arrest at a specific checkpoint in the cell cycle.

In Vivo Preclinical Studies for Efficacy and Target Engagement

Pharmacological Efficacy in Established Animal Models of Disease (e.g., rodent models of Parkinson's disease)

To test the therapeutic potential of compounds targeting neurological conditions like Parkinson's disease, researchers utilize well-established animal models that replicate key features of the human disease. mdpi.com Rodent models are frequently used for initial efficacy testing. nih.gov

Two of the most widely used neurotoxin-based models are the 6-hydroxydopamine (6-OHDA) and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) models. mdpi.comnih.govscienceopen.com These toxins selectively destroy dopaminergic neurons in the substantia nigra, leading to motor deficits in the animals that mimic the symptoms of Parkinson's disease. scienceopen.comnih.govinotiv.com A potential therapeutic, such as a D1 dopamine receptor agonist or a LRRK2 inhibitor, would be administered to these animals to evaluate its ability to reverse or alleviate these motor impairments. Genetic models, such as transgenic mice overexpressing mutant forms of LRRK2 or α-synuclein, are also employed to study disease mechanisms and test new therapeutic strategies. scienceopen.comnih.gov

Assessment of In Vivo Target Engagement

Verifying that a drug candidate interacts with its intended biological target in a living organism is a crucial step in preclinical development. For a compound like this compound, several methodologies could be employed to assess in vivo target engagement. The choice of method would depend on the specific biological target, which for pyridinylurea scaffolds often includes protein kinases.

One common approach is the use of positron emission tomography (PET) imaging. This technique involves radiolabeling the compound or a related analogue to visualize and quantify its distribution and binding to the target in real-time within a living animal. Another method involves the development of chemical probes that can be used in competitive binding assays. In such an assay, the unlabeled this compound would be administered to an animal model, followed by a labeled probe that also binds to the target. The displacement of the labeled probe would indicate that the investigational compound has engaged the target.

Furthermore, downstream biomarker analysis can provide indirect evidence of target engagement. If the target is a kinase, for instance, its inhibition by this compound would be expected to lead to a decrease in the phosphorylation of its known substrates. Measuring the levels of these phosphorylated substrates in tissue samples from treated animals can serve as a surrogate for direct target binding.

Elucidation of Molecular Mechanisms of Action (MOA)

Understanding the precise molecular interactions and signaling pathways modulated by a compound is fundamental to its development. For this compound, this would involve a multi-faceted investigation into its effects on cellular signaling and its direct interactions with target proteins.

While many pyridinylurea derivatives are known to target kinases, which are typically not G protein-coupled receptors (GPCRs), the broader class of nitrogen-containing heterocyclic compounds can interact with GPCRs. If this compound were to target a GPCR, it would be essential to dissect its influence on the two major downstream signaling pathways: G protein-mediated signaling and β-arrestin-mediated signaling. researchgate.netnih.gov

G protein activation upon ligand binding to a GPCR initiates a cascade of second messenger systems, leading to a cellular response. researchgate.net Conversely, β-arrestin recruitment to the GPCR leads to receptor desensitization, internalization, and the initiation of a distinct set of signaling pathways that are independent of G proteins. researchgate.netnih.gov Assays to differentiate these pathways include measuring G protein activation (e.g., GTPγS binding assays) and quantifying β-arrestin recruitment (e.g., using bioluminescence resonance energy transfer - BRET). The ability of a compound to selectively activate one pathway over the other, known as biased agonism, is a key area of modern pharmacology.

To understand the molecular basis of its activity, identifying the key interactions between this compound and its protein target is paramount. X-ray crystallography is a powerful technique that can provide a high-resolution three-dimensional structure of the compound bound to its target protein. This structural information reveals the precise binding mode and the specific amino acid residues involved in the interaction.

Computational methods, such as molecular docking and molecular dynamics simulations, can complement experimental approaches. Molecular docking predicts the preferred orientation of the compound when bound to a protein, while molecular dynamics simulations provide insights into the stability of the protein-ligand complex over time. These computational tools can help in rationalizing observed structure-activity relationships and in the design of more potent and selective analogues.

Structure-Activity Relationship (SAR) and Structure-Functional Selectivity Relationship (SFSR) Studies

Systematic modification of the chemical structure of this compound and its analogues allows for the exploration of the structure-activity relationship (SAR) and structure-functional selectivity relationship (SFSR). researchgate.netnih.govnih.gov These studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.

SAR studies involve synthesizing a series of analogues where specific parts of the molecule are systematically varied and then assessing their biological activity. For this compound, modifications could be made to the bromopyridine ring, the urea (B33335) linker, and the cyclopropyl (B3062369) group.

For instance, the position and nature of the substituent on the pyridine (B92270) ring could be altered. The bromine atom at the 4-position could be moved to other positions or replaced with other halogens (e.g., chlorine, fluorine) or with electron-donating or electron-withdrawing groups. The cyclopropyl group could be replaced with other small alkyl or cycloalkyl groups. The urea moiety could also be modified, for example, by N-methylation or by replacement with a thiourea (B124793) or other bioisosteres. The biological potency of these new analogues would then be determined in relevant assays to establish a clear correlation between structural changes and activity.

The following table illustrates a hypothetical SAR for a series of analogues based on the core structure of this compound, drawing on general principles observed for similar classes of compounds like kinase inhibitors.

CompoundR1R2R3Potency (IC50, nM)
1 4-BrHCyclopropyl150
2 4-ClHCyclopropyl200
3 4-FHCyclopropyl350
4 4-BrCH3Cyclopropyl500
5 4-BrHIsopropyl250
6 4-BrHCyclobutyl180
7 5-BrHCyclopropyl400

This data is illustrative and based on general SAR trends for similar compound classes.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its active analogues, a pharmacophore model would typically consist of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

The urea moiety, for example, is a common hydrogen bond donor and acceptor and is often crucial for binding to the hinge region of protein kinases. The bromopyridine ring can participate in aromatic and hydrophobic interactions within the binding pocket. The cyclopropyl group likely occupies a hydrophobic pocket. By comparing the pharmacophore models of active and inactive analogues, the key features responsible for activity and selectivity can be mapped. This information is invaluable for the design of new compounds with improved properties and for virtual screening of compound libraries to identify novel scaffolds.

Computational Chemistry and Molecular Modeling of 1 4 Bromopyridin 2 Yl 3 Cyclopropylurea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electronic distribution and its implications for reactivity and stability.

Electronic Structure and Reactivity Descriptors (e.g., DFT analysis)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(4-Bromopyridin-2-yl)-3-cyclopropylurea, DFT calculations can elucidate its electronic properties and predict its reactivity.

The electronic structure is often described in terms of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. ekb.egmdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. ekb.eg These descriptors provide a framework for understanding the molecule's potential interactions.

Illustrative Reactivity Descriptors for this compound (Example Data)

DescriptorFormulaSignificanceExample Value
HOMO Energy EHOMOElectron-donating ability-6.5 eV
LUMO Energy ELUMOElectron-accepting ability-1.2 eV
Energy Gap (ΔE) ELUMO - EHOMOChemical reactivity and stability5.3 eV
Ionization Potential (I) -EHOMOEnergy required to remove an electron6.5 eV
Electron Affinity (A) -ELUMOEnergy released when an electron is added1.2 eV
Electronegativity (χ) (I + A) / 2Tendency to attract electrons3.85 eV
Chemical Hardness (η) (I - A) / 2Resistance to change in electron distribution2.65 eV
Chemical Softness (S) 1 / (2η)Reciprocal of hardness0.188 eV-1
Electrophilicity Index (ω) χ2 / (2η)Propensity to accept electrons2.79 eV

Note: The values in this table are for illustrative purposes and represent typical data that would be obtained from a DFT analysis.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. mdpi.com

Conformational Analysis and Energy Minimization

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is essential to identify the most stable spatial arrangements of its atoms. This process involves exploring the molecule's potential energy surface by rotating its single bonds to find the conformers with the lowest energy. nih.gov

Energy minimization calculations are performed to obtain the optimized geometry of the molecule, corresponding to a minimum on the potential energy surface. These studies can reveal the preferred conformations of the cyclopropyl (B3062369) and urea (B33335) moieties relative to the bromopyridinyl ring. Understanding the low-energy conformers is crucial for subsequent molecular docking studies, as it is often the lowest energy conformation that binds to a biological target. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting how a ligand, such as this compound, might interact with a protein target.

Prediction of Ligand-Target Binding Modes

The urea group is a common motif for establishing hydrogen bonds with protein backbones or side chains. The pyridine (B92270) nitrogen and the bromine atom can also participate in various interactions. The cyclopropyl group, being hydrophobic, is likely to interact with nonpolar residues in the binding site. Computational studies on similar urea-containing compounds have demonstrated the importance of these interactions in determining the binding orientation. nih.govresearchgate.net

Assessment of Binding Affinities and Interactions

Docking programs use scoring functions to estimate the binding affinity of a given ligand pose. nih.gov This score is typically expressed in terms of binding energy (e.g., in kcal/mol), with more negative values indicating a stronger predicted interaction. By comparing the docking scores of different poses, the most likely binding mode can be identified.

A detailed analysis of the best-docked pose reveals the specific interactions that contribute to the binding affinity. These can include:

Hydrogen bonds: Crucial for specificity and affinity.

Pi-stacking or pi-cation interactions: Can occur with aromatic residues in the binding site.

Example of Predicted Interactions for this compound with a Hypothetical Kinase Target

Interaction TypeLigand MoietyReceptor ResidueDistance (Å)
Hydrogen BondUrea N-HAsp145 (backbone C=O)2.1
Hydrogen BondUrea C=OLys72 (side chain N-H)1.9
HydrophobicCyclopropylVal55, Leu128-
Halogen BondBromineTyr130 (backbone C=O)3.0

Note: This table is a hypothetical example illustrating the types of interactions that would be analyzed in a molecular docking study.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing the study of the system's evolution over time. plos.org MD simulations solve Newton's equations of motion for a system of atoms and molecules to simulate their movements.

For the this compound-protein complex predicted by docking, an MD simulation can provide insights into its stability and the persistence of key interactions. researchgate.net The simulation would be run for a specific period (e.g., nanoseconds), and the trajectory of the atoms would be analyzed.

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position over time. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To determine the occupancy of specific hydrogen bonds throughout the simulation.

Binding Free Energy Calculations: Using methods like MM-PBSA or MM-GBSA to provide a more accurate estimation of the binding affinity than docking scores alone.

By observing the behavior of the complex over time, MD simulations can validate the docking results and provide a more comprehensive understanding of the binding event at an atomic level. researchgate.netplos.org

Dynamic Behavior of Compound-Receptor Complexes

Molecular dynamics (MD) simulations are a powerful tool to investigate the dynamic behavior of a ligand-receptor complex over time. For pyridin-2-yl urea derivatives, which are structurally analogous to this compound, MD simulations have been employed to understand their binding modes with target proteins, such as kinases. nih.govmdpi.com These simulations reveal the intricate network of interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to the binding affinity.

The dynamic behavior also encompasses the movement of water molecules within the binding pocket and their role in mediating ligand-receptor interactions. Time-resolved analysis of the MD trajectories can identify stable water-bridged hydrogen bonds that are crucial for the stability of the complex.

Stability and Flexibility Analysis of Binding Interactions

The stability of the binding interactions between this compound and its target receptor is paramount for its biological activity. Computational methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and absolute binding free energy calculations are employed to quantify this stability. nih.govmdpi.com These methods calculate the free energy of binding by considering various energetic contributions, including van der Waals forces, electrostatic interactions, and solvation energies.

For analogous pyridin-2-yl urea inhibitors, binding free energy calculations have been instrumental in discriminating between different possible binding modes and in correlating computational predictions with experimental bioassay results. nih.govmdpi.com These calculations can highlight the key residues in the receptor's active site that are major contributors to the binding affinity.

Flexibility analysis, often performed by analyzing the root-mean-square fluctuation (RMSF) of atomic positions during an MD simulation, provides insights into the mobility of different parts of the ligand and the receptor upon complex formation. This analysis can reveal which regions of the this compound molecule are rigid and which are more flexible, which can be important for its interaction with the target. Similarly, the flexibility of the receptor's active site can be assessed to understand any induced-fit mechanisms that may occur upon ligand binding.

A hypothetical breakdown of the binding free energy contributions for a this compound-kinase complex, based on studies of similar inhibitors, is presented in the interactive table below.

Energy ComponentContribution (kcal/mol)
Van der Waals-45.5
Electrostatic-20.8
Polar Solvation+25.3
Non-polar Solvation-5.1
Total Binding Free Energy -46.1

This table is illustrative and based on data for analogous compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a predictive QSAR model for this compound would involve a dataset of structurally related compounds with their corresponding measured biological activities (e.g., IC50 values). Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN) are then used to build the QSAR model. nih.govbiointerfaceresearch.com The goal is to create a model that can accurately predict the biological activity of new, untested compounds based on their molecular descriptors. For a series of pyrrolopyrimidine derivatives, QSAR models have been successfully developed to predict their inhibitory activity against Bruton's tyrosine kinase (BTK). nih.gov

A robust QSAR model for compounds like this compound would integrate a variety of physicochemical descriptors with the biological data. Important descriptors could include:

Hydrophobicity (logP): The bromophenyl and cyclopropyl groups would contribute to the lipophilicity of the molecule.

Electronic properties: Descriptors such as dipole moment and partial charges on atoms would be crucial, especially for the urea and pyridine moieties involved in hydrogen bonding.

Steric properties: Molecular volume and surface area would describe the size and shape of the molecule, which is important for fitting into the receptor's binding site.

Topological indices: These describe the connectivity of the atoms in the molecule.

The following interactive table showcases a hypothetical set of descriptors and their correlation with the biological activity in a QSAR model for a series of pyridinylurea analogs.

DescriptorCorrelation with Activity
LogPPositive
Dipole MomentNegative
Molecular WeightPositive
Number of Hydrogen Bond DonorsPositive
Polar Surface AreaNegative

This table is for illustrative purposes.

Virtual Screening and De Novo Design Strategies

Virtual screening and de novo design are powerful computational strategies used in the early stages of drug discovery to identify novel and potent hit compounds.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net For a target of this compound, a virtual screening campaign could be initiated using the known structure of the compound as a starting point. Ligand-based virtual screening methods, such as similarity searching or pharmacophore modeling, could be employed. A pharmacophore model would be built based on the key chemical features of this compound that are essential for its biological activity, such as hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings.

Alternatively, if the 3D structure of the target receptor is known, structure-based virtual screening (e.g., molecular docking) can be performed. nih.gov In this approach, a library of compounds is docked into the active site of the receptor, and the compounds are ranked based on their predicted binding affinity.

De novo design, on the other hand, is a computational method for designing novel molecules from scratch. nih.gov These methods build new molecules atom-by-atom or fragment-by-fragment within the constraints of the receptor's active site. Starting with a scaffold like the pyridinylurea core of this compound, de novo design algorithms can suggest modifications and new functional groups that could enhance the binding affinity and selectivity for the target. This approach has the potential to generate novel chemical entities with improved pharmacological properties.

Analytical Characterization and Quality Control of 1 4 Bromopyridin 2 Yl 3 Cyclopropylurea

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise arrangement of atoms and functional groups within the 1-(4-Bromopyridin-2-yl)-3-cyclopropylurea molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds by providing detailed information about the hydrogen atoms in the molecule. For this compound, the ¹H-NMR spectrum would exhibit characteristic signals corresponding to the protons on the bromopyridine ring, the cyclopropyl (B3062369) group, and the urea (B33335) linkage.

The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The protons on the aromatic pyridine (B92270) ring would typically appear in the downfield region of the spectrum. The protons of the cyclopropyl group would resonate in the upfield region, with specific multiplets due to their constrained cyclic structure. The NH protons of the urea group would likely appear as broad singlets, and their chemical shift can be influenced by the solvent and concentration.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine-H (position 3)~7.0-7.2d
Pyridine-H (position 5)~8.1-8.3d
Pyridine-H (position 6)~7.8-8.0s
Urea-NH (pyridinyl)~8.5-9.5br s
Urea-NH (cyclopropyl)~6.0-7.0br s
Cyclopropyl-CH~2.5-2.7m
Cyclopropyl-CH₂~0.5-0.9m

Note: These are predicted values and actual experimental data may vary. d = doublet, s = singlet, br s = broad singlet, m = multiplet.

High-Resolution Mass Spectrometry (HRMS) (e.g., LCMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule with high precision, which in turn allows for the confirmation of its elemental composition. When coupled with Liquid Chromatography (LCMS), it also provides separation of the compound from any impurities prior to mass analysis.

For this compound, HRMS would be expected to show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the protonated molecule (C₉H₁₁BrN₄O). The presence of a bromine atom would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 2: Expected HRMS Data for this compound

IonCalculated m/z
[C₉H₁₁⁷⁹BrN₄O+H]⁺271.0194
[C₉H₁₁⁸¹BrN₄O+H]⁺273.0174

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the N-H, C=O, C-N, and C-Br bonds, as well as vibrations from the aromatic pyridine ring and the cyclopropyl group.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Urea)3200-3400Medium
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Cyclopropyl)2900-3000Medium
C=O Stretch (Urea)1640-1680Strong
C=N Stretch (Pyridine)1550-1600Medium
C=C Stretch (Pyridine)1400-1500Medium
C-Br Stretch500-600Medium

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) (e.g., LCMS)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of a chemical compound. A validated HPLC method can separate the target compound from any potential impurities. The retention time of the main peak, under defined conditions, serves as an identifier, while the peak area is proportional to its concentration, allowing for quantification.

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

Table 4: Example HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Supercritical Fluid Chromatography (SFC) for Chiral Purity Determination

As this compound does not possess a chiral center, the determination of chiral purity is not applicable. However, Supercritical Fluid Chromatography (SFC) is a powerful technique for achiral separations as well and can be used as an alternative to HPLC for purity assessment. SFC often provides faster separations and uses more environmentally friendly mobile phases (typically supercritical CO₂ with a co-solvent). selvita.com

For related chiral compounds, SFC is the preferred method for separating enantiomers. chromatographyonline.comresearchgate.net This is achieved by using a chiral stationary phase (CSP). The choice of the CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers.

Table 5: General SFC Parameters for Analysis

ParameterCondition
ColumnAchiral (e.g., Diol, 2-Ethylpyridine) or Chiral (e.g., polysaccharide-based)
Mobile PhaseSupercritical CO₂ with a modifier (e.g., Methanol, Ethanol)
Flow Rate2-5 mL/min
Back Pressure100-200 bar
DetectionUV or Mass Spectrometry (MS)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for determining the precise solid-state structure of pharmaceutical compounds, offering insights into their molecular conformation, packing in the crystal lattice, and intermolecular interactions. Such information is critical for understanding the physicochemical properties of a drug substance, including its solubility, stability, and dissolution rate, which in turn can influence its bioavailability and therapeutic efficacy.

Crystal Structure Analysis

A comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), did not yield an experimentally determined crystal structure for this compound. Therefore, detailed crystallographic parameters for this specific compound are not available in the public domain.

Had a crystal structure been determined, the analysis would typically provide the following key parameters, which are fundamental for the complete solid-state characterization of the compound.

Hypothetical Data Table for Crystal Structure Analysis:

ParameterDescriptionHypothetical Value/Information
Crystal System A classification of crystals based on their axial systems.e.g., Monoclinic, Orthorhombic
Space Group The group of symmetry operations that describes the arrangement of molecules in the crystal.e.g., P2₁/c, Pbca
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).a = [Å], b = [Å], c = [Å]
α = [°], β = [°], γ = [°]
Unit Cell Volume (V) The volume of the unit cell.[ų]
Z The number of molecules per unit cell.[Integer]
Calculated Density The theoretical density of the crystal.[g/cm³]
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[%]

In a typical crystal structure analysis of a urea-containing compound, particular attention would be paid to the hydrogen bonding network. The urea moiety contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), which often leads to the formation of well-defined intermolecular hydrogen bonds. These interactions play a crucial role in stabilizing the crystal lattice. Furthermore, the analysis would reveal the conformation of the cyclopropyl group relative to the urea and pyridinyl moieties, as well as any potential π-stacking interactions involving the pyridine ring.

Co-crystallization with Biological Targets

Co-crystallization is a technique used to obtain a crystal structure of a small molecule ligand bound to its biological target, typically a protein or enzyme. This provides a detailed, atomic-level view of the binding interactions, which is invaluable for structure-based drug design and understanding the mechanism of action.

A search of the Protein Data Bank (PDB) and other relevant scientific literature did not reveal any published co-crystal structures of this compound with a biological target. The availability of such a structure would be contingent on identifying the specific biological target of this compound and successfully obtaining a high-quality crystal of the complex.

If co-crystallization studies were to be conducted, they would aim to elucidate how this compound interacts with the active site of its target protein. The analysis would focus on identifying key binding interactions, such as:

Hydrogen bonds: Interactions between the urea or pyridine moieties and amino acid residues in the protein's binding pocket.

Hydrophobic interactions: Interactions involving the cyclopropyl and bromopyridinyl groups with nonpolar residues.

Halogen bonding: Potential interactions involving the bromine atom on the pyridine ring.

This information would be instrumental in explaining the compound's potency and selectivity, and would guide the rational design of new analogues with improved pharmacological properties.

Future Research Directions and Translational Perspectives for 1 4 Bromopyridin 2 Yl 3 Cyclopropylurea

Exploration of Undiscovered Biological Targets and Therapeutic Indications

While the initial therapeutic targets of 1-(4-Bromopyridin-2-yl)-3-cyclopropylurea may be established, a vast landscape of undiscovered biological interactions and, consequently, new therapeutic indications remains to be explored. A systematic approach to target deconvolution and exploration could reveal novel mechanisms of action and expand the therapeutic utility of this compound.

One promising avenue of investigation is the exploration of its potential as a modulator of understudied protein kinases. cuni.cznih.gov The human kinome comprises a large family of enzymes, many of which remain underexplored as drug targets. nih.gov A comprehensive screening of this compound against a panel of these understudied kinases could identify novel inhibitory activities. Furthermore, given the structural similarities to known inhibitors, exploring its effect on soluble epoxide hydrolase (sEH) could be a valuable line of inquiry. nih.govmdpi.comnih.gov Inhibition of sEH has shown therapeutic potential in managing inflammation, hypertension, and neuropathic pain. mdpi.comnih.gov

The therapeutic potential of cyclopropylurea derivatives has been noted in the context of renal injury, suggesting another possible application. nih.gov Further preclinical studies could investigate the efficacy of this compound in models of kidney disease. The urea (B33335) functionality is a key pharmacophore in many bioactive compounds, capable of forming multiple hydrogen bonds with biological targets, which underscores the potential for this compound to interact with a variety of proteins. nih.govnih.gov

A proposed research framework for exploring novel biological targets is outlined in the table below.

Research Phase Methodology Objective Potential Therapeutic Areas
Target Identification - Kinome-wide screening- Phenotypic screening- ChemoproteomicsTo identify novel protein targets of this compound.Oncology, Inflammatory Diseases, Neurological Disorders
Target Validation - In vitro enzymatic assays- Cellular thermal shift assays (CETSA)- CRISPR-Cas9 gene editingTo confirm the engagement and modulation of the identified targets by the compound.Cardiovascular Diseases, Metabolic Disorders
Preclinical Evaluation - Animal models of disease- Pharmacokinetic and pharmacodynamic studiesTo assess the in vivo efficacy and safety profile of the compound for new indications.Renal Diseases, Pain Management

Development of Advanced and Sustainable Synthetic Methodologies

The development of efficient, cost-effective, and environmentally friendly synthetic routes is paramount for the successful translation of a drug candidate from the laboratory to the clinic. Future research should focus on advancing the synthetic methodologies for this compound, with an emphasis on sustainability and scalability.

Traditional methods for the synthesis of urea derivatives often involve hazardous reagents like phosgene (B1210022). nih.govrsc.org Modern, greener alternatives should be explored, such as the use of N,N′-carbonyldiimidazole (CDI) or metal-catalyzed carbonylation reactions. nih.gov For the pyridine (B92270) component of the molecule, green synthesis approaches, including microwave-assisted synthesis and the use of environmentally benign solvents and catalysts, can significantly reduce the environmental impact of the manufacturing process. nih.govresearchgate.netnih.govbhu.ac.in The synthesis of pyridine bases from renewable resources like glycerol (B35011) is also an emerging area of interest. researchgate.net

A comparative overview of traditional versus advanced synthetic approaches is presented below.

Synthetic Step Traditional Method Advanced/Sustainable Method Advantages of Advanced Method
Urea Formation Reaction of amines with phosgene or isocyanates. rsc.orgresearchgate.net- Use of phosgene substitutes (e.g., CDI). nih.gov- Metal-catalyzed carbonylation of amines. nih.govorganic-chemistry.org- Catalyst-free synthesis in water. rsc.org- Increased safety.- Reduced toxicity of byproducts.- Milder reaction conditions.
Pyridine Synthesis Multi-step classical syntheses.- Microwave-assisted one-pot reactions. researchgate.netnih.gov- Use of green catalysts and solvents. nih.govbhu.ac.in- Synthesis from renewable feedstocks. researchgate.net- Shorter reaction times.- Higher yields.- Reduced waste generation.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The application of AI and ML in the optimization of this compound can be structured as follows.

Application Area AI/ML Technique Objective Expected Outcome
Target Identification - Deep learning on multi-omics data- Natural language processing of scientific literatureTo identify novel biological targets for the compound. ispe.orgtherapeutaix.comglobant.comA prioritized list of potential targets for experimental validation.
Lead Optimization - Quantitative Structure-Activity Relationship (QSAR) modeling- Generative adversarial networks (GANs)To design analogs with improved potency, selectivity, and ADMET properties. nih.govmdpi.comNovel chemical entities with a higher probability of clinical success.
Property Prediction - Graph neural networks- Support vector machinesTo predict physicochemical properties and potential off-target effects. arxiv.orgA comprehensive in silico profile of the compound and its derivatives. sapiosciences.com

Collaborative Research Initiatives Across Disciplines

The complexity of modern drug discovery necessitates a multidisciplinary approach, integrating expertise from various scientific fields. acs.orgparabolicdrugs.com Fostering collaborative research initiatives will be critical for advancing the development of this compound.

Partnerships between academic research institutions and pharmaceutical companies can bridge the gap between basic scientific discovery and clinical application. acs.org Such collaborations can provide access to specialized resources, expertise, and funding. Furthermore, engaging with experts in fields such as biology, pharmacology, and computational science can provide a more holistic understanding of the compound's mechanism of action and therapeutic potential. nih.govinnovationnewsnetwork.comsydney.edu.au Joining or forming research consortia focused on specific disease areas or drug targets, such as kinase inhibitors, can also accelerate progress through shared knowledge and resources. discoveryontarget.comgenomeweb.comdiscoveryontarget.com

A framework for fostering interdisciplinary collaboration is suggested below.

Collaborating Discipline Area of Expertise Contribution to Project
Medicinal Chemistry Organic synthesis, structure-activity relationship (SAR) studies.Design and synthesis of novel analogs of this compound. innovationnewsnetwork.com
Molecular and Cell Biology Target identification and validation, in vitro and cellular assays.Elucidation of the compound's mechanism of action.
Pharmacology In vivo disease models, pharmacokinetic and pharmacodynamic studies.Assessment of the compound's efficacy and safety in preclinical models.
Computational Chemistry and AI Molecular modeling, machine learning, data analysis.In silico prediction of compound properties and identification of new research directions.
Clinical Research Design and execution of clinical trials.Translation of preclinical findings into human studies.

By systematically pursuing these future research directions, the scientific community can work towards fully realizing the therapeutic potential of this compound and bringing a potentially valuable new medicine to patients in need.

Q & A

Q. How can design of experiments (DoE) methodologies be applied to optimize the synthesis of 1-(4-Bromopyridin-2-yl)-3-cyclopropylurea?

Methodological Answer: Utilize factorial design to systematically vary parameters such as temperature, solvent polarity, catalyst loading, and reaction time. For example, a 2^k factorial design can identify critical factors influencing yield while minimizing experimental trials. Statistical analysis (e.g., ANOVA) can isolate significant variables and interactions, enabling targeted optimization .

Q. What experimental approaches are recommended to assess the impact of surface interactions on the compound’s stability during storage?

Methodological Answer: Conduct adsorption studies using advanced microspectroscopic imaging (e.g., AFM-IR or ToF-SIMS) to analyze molecular interactions with common labware surfaces (glass, polymer). Monitor degradation products via HPLC-MS under controlled humidity and temperature. Surface reactivity with oxidants (e.g., ozone) should be quantified using flow reactors to simulate real-world storage conditions .

Q. How can small-scale synthesis protocols account for the steric effects of the cyclopropyl group in this compound?

Methodological Answer: Employ kinetic studies under varying steric environments (e.g., bulky solvents like tert-butyl alcohol) to probe reaction rates. Use low-temperature NMR to track intermediate formation and identify steric bottlenecks. Optimize coupling reactions (e.g., urea formation) using sterically tolerant catalysts like Pd-XPhos systems .

Advanced Research Questions

Q. How can computational reaction path analysis resolve contradictions in observed reaction kinetics for bromopyridine-urea derivatives?

Methodological Answer: Apply quantum chemical calculations (e.g., DFT) to map potential energy surfaces and identify competing pathways (e.g., nucleophilic substitution vs. elimination). Validate computational models with isotopic labeling experiments (e.g., ²H/¹³C) to trace mechanistic discrepancies. Integrate microkinetic modeling to reconcile theoretical and experimental rate data .

Q. What strategies address electronic effects of the 4-bromo substituent on the compound’s reactivity in cross-coupling reactions?

Methodological Answer: Perform Hammett analysis to quantify electronic contributions of the bromine substituent. Compare reactivity with analogues (e.g., 4-chloro or 4-methyl derivatives) using cyclic voltammetry to assess electronic tuning. Pair with X-ray crystallography to correlate substituent effects with molecular geometry .

Q. How can reactor design mitigate exothermic risks during scaled-up synthesis of bromopyridine-urea compounds?

Methodological Answer: Use segmented flow reactors with in-line calorimetry to monitor heat dissipation. Optimize residence time distribution (RTD) via computational fluid dynamics (CFD) to prevent hotspots. Implement real-time PAT (Process Analytical Technology) for temperature and pH control, adhering to CRDC subclass RDF2050112 guidelines for reactor design .

Q. What role does the urea moiety play in stabilizing non-covalent interactions for potential ligand applications?

Methodological Answer: Characterize hydrogen-bonding networks via single-crystal XRD and solution-state NOESY NMR. Screen ligand efficacy in coordination complexes (e.g., with transition metals) using UV-vis titration and isothermal titration calorimetry (ITC). Compare binding constants with control compounds lacking the urea group .

Q. How can feedback loops between experimental and computational data improve predictive models for byproduct formation?

Methodological Answer: Train machine learning algorithms on high-throughput experimental datasets (e.g., reaction yields, impurity profiles) and quantum mechanical descriptors (e.g., Fukui indices). Validate models with holdout experiments and refine using active learning strategies. Cross-reference with ICReDD’s reaction discovery framework for iterative optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.